molecular formula C10H6ClNO B1311993 Quinoline-3-carbonyl Chloride CAS No. 84741-86-6

Quinoline-3-carbonyl Chloride

Cat. No.: B1311993
CAS No.: 84741-86-6
M. Wt: 191.61 g/mol
InChI Key: HNUSZIQSLZBZTO-UHFFFAOYSA-N
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Description

Quinoline-3-carbonyl Chloride is an organic compound belonging to the quinoline family It is characterized by the presence of a carbonyl chloride group attached to the third position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline-3-carbonyl Chloride typically involves the chlorination of quinoline-3-carboxylic acid. One common method is the reaction of quinoline-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the formation of this compound along with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

Quinoline-3-carbonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Quinoline-3-carboxaldehyde: Formed through reduction.

    Quinoline-3-carboxylic acid: Formed through oxidation.

Mechanism of Action

The mechanism of action of Quinoline-3-carbonyl Chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to produce a wide range of derivatives with diverse biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline-3-carbonyl Chloride is unique due to its specific reactivity profile and the position of the carbonyl chloride group, which influences its chemical behavior and the types of derivatives that can be synthesized. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and advanced materials .

Properties

IUPAC Name

quinoline-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUSZIQSLZBZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452549
Record name Quinoline-3-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84741-86-6
Record name Quinoline-3-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 300 ml eggplant-shaped flask was equipped with a Dimroth condenser, a calcium chloride tube and a dropping funnel, and in the flask, 0.6 mol of thionyl chloride was slowly dropped to 0.1 mol of 3-quinolylcarboxylic acid with stirring at room temperature. After completion of the dropping, the resulting mixture was stirred continuously for about 1 hour on an oil bath at an oil bath temperature of 65° C. Thereafter, the excess thionyl chloride was removed under a reduced pressure to obtain 3-quinolylcarboxylic acid chloride.
Quantity
0.6 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 3-quinolinecarboxylic acid (580 mg, 3.35 mmol) in dichloromethane (25 mL) was added oxalyl chloride (2M in CH2Cl2, 3.4 mL, 6.7 mmol) dropwise at room temperature. DMF (1 drop) was added, resulting in immediate gas formation. The reaction mixture was stirred at room temperature for 2 h. Dichloromethane was evaporated. Additional dichloromethane (20 mL) was added to the residue. Concentration of the organic solvent gave the crude product. (640 mg, 99%).
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of quinoline-3-carboxylic acid (0.1 g, 0.57 mmol) in dichloromethane (1.5 ml) is treated with dimethylformamide (0.02 ml) and then oxalylchloride (0.1 ml, 1.15 mmol). The reaction mixture is stirred under argon at ambient temperature for 1.6 hours, then evaporated to afford quinoline-3-carbonyl chloride as a crude pale yellow solid. The crude material is suspended in dichloromethane (2.0 ml) and treated with bromopropylamine hydrobromide (0.125 g, 0.57 mmol) and triethylamine (0.42 ml, 3 mmol). The reaction mixture is stirred at ambient temperature for 3.25 hours, then quenched with water and partitioned between aqueous NaHCO3 solution and dichloromethane. The organic phase is washed with NaHCO3 solution and brine, dried over MgSO4 and evaporated. The crude product is purified by flash silica chromatography (elution ethyl acetate) to afford quinoline-3-carboxylic acid (3-bromopropyl)-amide. [MH]+ 292.9.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

10 g of 3-quinoline carboxylic acid was mixed with 8.5 ml of thionyl chloride and 150 ml of toluene, and allowed to react at 100° C. for 12 hours. The reaction mixture was condensed under a reduced pressure, to obtain a residue that gave 10 g of the title compound (yield 90%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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